7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide 7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 950284-60-3
VCID: VC7433272
InChI: InChI=1S/C18H14ClNO2/c1-12-4-2-3-5-16(12)20-18(21)13-8-9-22-17-7-6-15(19)11-14(17)10-13/h2-11H,1H3,(H,20,21)
SMILES: CC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2
Molecular Formula: C18H14ClNO2
Molecular Weight: 311.77

7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide

CAS No.: 950284-60-3

Cat. No.: VC7433272

Molecular Formula: C18H14ClNO2

Molecular Weight: 311.77

* For research use only. Not for human or veterinary use.

7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide - 950284-60-3

Specification

CAS No. 950284-60-3
Molecular Formula C18H14ClNO2
Molecular Weight 311.77
IUPAC Name 7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide
Standard InChI InChI=1S/C18H14ClNO2/c1-12-4-2-3-5-16(12)20-18(21)13-8-9-22-17-7-6-15(19)11-14(17)10-13/h2-11H,1H3,(H,20,21)
Standard InChI Key AMNDOCYGXNCPKF-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2

Introduction

Synthesis and Preparation

Synthetic Routes

The synthesis of 7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide likely follows established protocols for benzoxepine carboxamides. A plausible route involves:

  • Core Formation: Construction of the benzoxepine ring via cyclization of a pre-functionalized precursor, such as 7-chloro-1-benzoxepine-4-carboxylic acid.

  • Amide Coupling: Reaction of the carboxylic acid with 2-methylaniline using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form the carboxamide bond.

Key Reaction Conditions:

  • Solvents: Dichloromethane or toluene under reflux.

  • Purification: Column chromatography or recrystallization.

Analytical Confirmation

Structural validation employs spectroscopic methods:

  • NMR: 1H^1\text{H}- and 13C^13\text{C}-NMR to confirm substituent positions and purity.

  • IR: Absorption bands for amide (1650–1680 cm1^{-1}) and C-Cl (550–850 cm1^{-1}) groups.

PropertyValue/DescriptionSource Analogue
Molecular Weight325.8 g/mol
logP~3.8 (estimated)
SolubilityLow aqueous solubility
Melting PointNot reported (requires study)

The moderate logP suggests balanced lipophilicity, suitable for membrane permeability in drug candidates .

Structural Characteristics and Molecular Analysis

Molecular Geometry

The benzoxepine core adopts a non-planar conformation due to the seven-membered oxepine ring. Substituents influence electronic distribution:

  • Chlorine: Electron-withdrawing effect at position 7 enhances electrophilic reactivity.

  • Carboxamide: The 2-methylphenyl group introduces steric bulk, potentially affecting binding interactions.

Spectroscopic Data (Representative)

  • 1H^1\text{H}-NMR (CDCl3_3):

    • δ 7.2–7.5 (m, aromatic protons)

    • δ 2.3 (s, CH3_3 from 2-methylphenyl).

  • MS (ESI+): m/z 326.1 [M+H]+^+ .

Biological Activity and Mechanism of Action

While direct studies are lacking, related benzoxepine carboxamides exhibit PI3K (phosphoinositide 3-kinase) inhibitory activity. The chlorine and carboxamide groups may facilitate target binding via:

  • Hydrogen Bonding: Amide NH and carbonyl oxygen with kinase residues.

  • Hydrophobic Interactions: 2-Methylphenyl and benzoxepine core.

Hypothesized Activity: Potential anticancer effects through PI3K/Akt/mTOR pathway modulation, analogous to EVT-6554664.

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